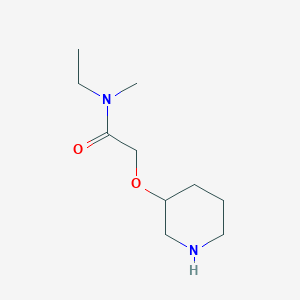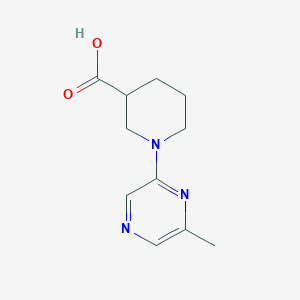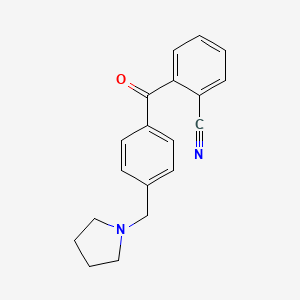
2-Chlor-4'-n-Propylbenzophenon
Übersicht
Beschreibung
2-Chloro-4’-n-propylbenzophenone is a chemical compound belonging to the benzophenone family. It is commonly used as a UV-absorbing agent in sunscreens, cosmetics, and other personal care products. This compound has also been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4’-n-propylbenzophenone has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a UV filter.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of UV-absorbing materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
Target of Action
Similar compounds like 2-chloro-4-nitrophenol have been studied and found to interact with certain enzymes in bacteria
Mode of Action
Related compounds like 2-chloro-4-nitrophenol have been shown to undergo a series of reactions involving enzymes like fad-dependent monooxygenase and 1,2-dioxygenase . These enzymes catalyze the conversion of the compound into other forms, which then participate in various biochemical reactions .
Biochemical Pathways
Related compounds like 2-chloro-4-nitrophenol have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves a series of enzymatic reactions that convert the compound into other forms, which can then be further metabolized .
Result of Action
Related compounds like 2-chloro-4-nitrophenol have been shown to have antitumor activity, suggesting that they may interact with cellular processes in a way that inhibits tumor growth .
Biochemische Analyse
Biochemical Properties
Based on its structure, it can be inferred that it might interact with various enzymes and proteins
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is important to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4’-n-propylbenzophenone typically involves a Friedel-Crafts acylation reaction. This process includes the condensation of benzene with 2-chloro-benzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out at a temperature range of -20 to 15°C .
Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions. The reaction mixture is treated with an acid, followed by filtration and crystallization to obtain the final product. This method is advantageous due to its high yield, mild reaction conditions, and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4’-n-propylbenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Vergleich Mit ähnlichen Verbindungen
Benzophenone: A widely used UV-absorbing agent with similar properties.
4-Hydroxybenzophenone: Another UV filter with hydroxyl functional groups.
2,4-Dihydroxybenzophenone: Known for its strong UV-absorbing capabilities.
Uniqueness: 2-Chloro-4’-n-propylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its chlorine and propyl groups enhance its UV-absorbing efficiency and stability compared to other benzophenone derivatives .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMYFZMVJQOATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641771 | |
| Record name | (2-Chlorophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-07-2 | |
| Record name | (2-Chlorophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1614066.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)










